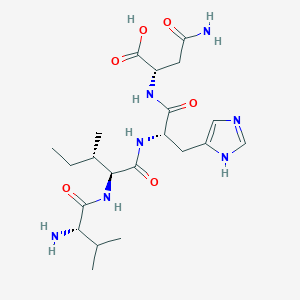
(+/-)-2-Bromopropionic-3,3,3-D3 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-2-Bromopropionic-3,3,3-D3 acid is a deuterated analog of 2-bromopropionic acid, where the hydrogen atoms on the methyl group are replaced with deuterium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Bromopropionic-3,3,3-D3 acid typically involves the bromination of propionic-3,3,3-D3 acid. The reaction is carried out using bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-2-Bromopropionic-3,3,3-D3 acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propionic-3,3,3-D3 acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of propionic-3,3,3-D3 acid.
Oxidation Reactions: Products include deuterated carboxylic acids or ketones.
Reduction Reactions: The primary product is propionic-3,3,3-D3 acid.
Wissenschaftliche Forschungsanwendungen
(+/-)-2-Bromopropionic-3,3,3-D3 acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and metabolic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (+/-)-2-Bromopropionic-3,3,3-D3 acid involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of deuterium atoms affects the reaction kinetics and pathways due to the isotope effect. This compound can act as a substrate in enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms in detail.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropionic acid: The non-deuterated analog of (+/-)-2-Bromopropionic-3,3,3-D3 acid.
2-Chloropropionic acid: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropionic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotope effect allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in both academic and industrial research.
Eigenschaften
Molekularformel |
C3H5BrO2 |
|---|---|
Molekulargewicht |
155.99 g/mol |
IUPAC-Name |
2-bromo-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3 |
InChI-Schlüssel |
MONMFXREYOKQTI-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)O)Br |
Kanonische SMILES |
CC(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


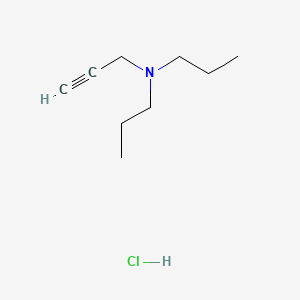
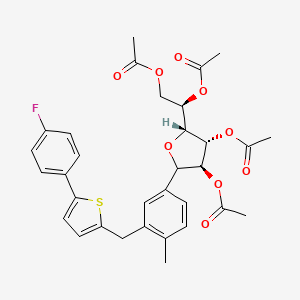
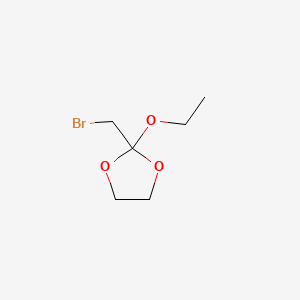
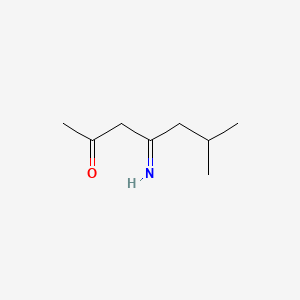
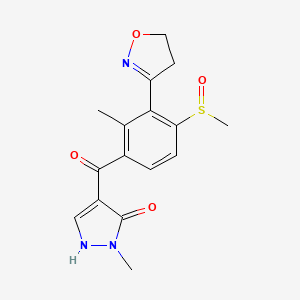
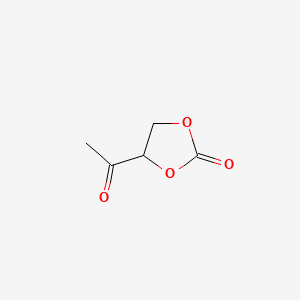
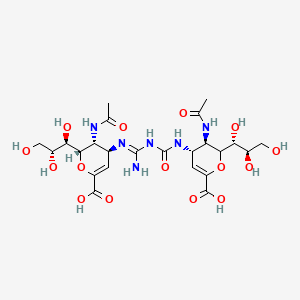
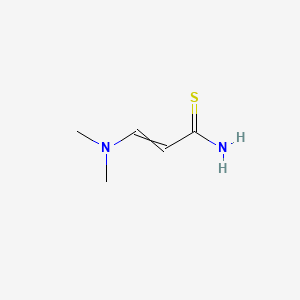
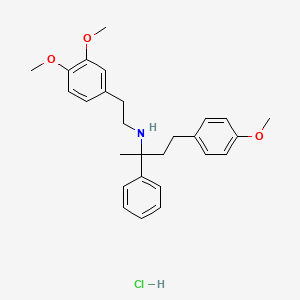
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
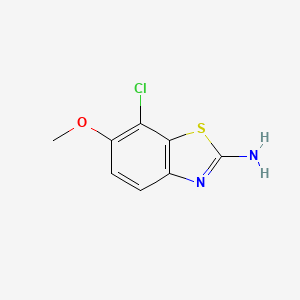
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)

